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Compound Name: jingzhaotoxin-Ill

Cat. No.: B612406

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Jingzhaotoxin-Ill (JzTx-111) and its interaction
with neurotoxin receptor site 4 on the human cardiac voltage-gated sodium channel, Nav1.5.
JzTx-1ll, a peptide toxin isolated from the venom of the Chinese tarantula Chilobrachys
jingzhao, is a selective modulator of Nav1.5 and serves as a critical tool for studying the
channel's structure and function.[1][2][3] Its mechanism involves binding to the S3-S4 linker of
the channel's second domain (DIl), a region known as receptor site 4.[2][4][5] This interaction
traps the DIl voltage sensor, thereby inhibiting channel activation.[2]

Performance Comparison: JzTx-lll vs. Other Site 4
Ligands

JzTx-1ll is characterized as a selective inhibitor of Nav1.5 activation.[1] Its binding properties
distinguish it from other toxins that target site 4. The primary functional effect is a potent
inhibition of the sodium current with a depolarizing shift in the voltage-dependence of
activation.[1] Unlike some scorpion B-toxins that also target site 4, JzTx-11l does not induce a
resurgent sodium current but rather modifies the channel's gating properties.[6]

The table below summarizes the quantitative effects of JzTx-Ill on Nav1.5 and compares it with
another well-characterized site 4 spider toxin, Huwentoxin-1V, which also traps the DIl voltage
sensor.[7]
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Jingzhaotoxin-

Huwentoxin-IV

Parameter Toxin Class Primary Effect
lll (on Nav1.5) (on Nav1.7)
) Navl.7 Spider Toxin Spider Toxin
Target Channel Navl.5 (Cardiac)
(Neuronal) (Tarantula) (Tarantula)

Receptor Site 4

Receptor Site 4

Binding Site (DIl S3-S4 linker) (DIl S3-S4 linker) - -
[21[41[5] [7]
Varies by
ICso ~350 nM[2][4] - -
channel subtype
Traps DIl voltage  Traps DIl voltage
Mechanism sensor in closed sensor in closed - -
state[2] state[7]
Inhibits
Effect on o o o
o activation, +13 Inhibits activation - -
Activation ]
mV shift[1]
Accelerates
Effect on o -
o deactivation Not specified - -
Deactivation o
kinetics[1]
Selective for Preferentially
o Navl.5 over inhibits neuronal
Selectivity ) - -
Navl.2, 1.4, 1.6, sodium
1.7[4] channels[7]

Note: Data for Huwentoxin-IV is presented for Nav1.7 as it is a primary target and highlights the

mechanistic conservation of site 4 toxins across different Nav channel subtypes.

Experimental Confirmation Workflow

The binding and functional effects of JzTx-Ill on Nav1.5 are typically confirmed through a

combination of site-directed mutagenesis and electrophysiological recording. The logical flow of

this process is outlined below.
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Molecular Biology
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Workflow for verifying toxin-channel interaction.

Mechanism of Action at Receptor Site 4
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JzTx-IIl acts as a gating modifier by physically interacting with the voltage-sensing domain of
DIl. The toxin's hydrophobic surface is thought to facilitate its partitioning into the cell
membrane, positioning it to bind to the S3-S4 linker. This binding sterically hinders the outward
movement of the S4 helix, which is the primary voltage sensor, effectively trapping it in its

resting or closed state. This prevents the channel from activating in response to membrane
depolarization.

Nav1l.5 Channel
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JzTx-lll mechanism of action on Nav1l.5.
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Detailed Experimental Protocols
Site-Directed Mutagenesis of Nav1.5

This protocol is used to identify the specific amino acid residues on the Nav1.5 channel that are
critical for JzTx-Ill binding. By mutating candidate residues (e.g., in the DIl S3-S4 linker) to
alanine, researchers can observe a loss of toxin sensitivity, thereby mapping the binding site.

o Template: Human SCN5A (Nav1.5) cDNA in a mammalian expression vector (e.g.,
pPcDNA3.1).

o Primer Design: Design complementary forward and reverse primers incorporating the
desired mutation (e.g., E862A). Primers should have a melting temperature (Tm) of ~78°C
and be 25-45 bases in length, with the mutation centered.

o PCR Amplification: Use a high-fidelity DNA polymerase (e.g., Q5 Hot Start) for PCR-based
mutagenesis.[8][9]

o Cycling Conditions (Example):
» Initial Denaturation: 98°C for 30s.
» 25 Cycles:
» Denaturation: 98°C for 10s.
» Annealing: 60-72°C for 30s (optimized for primers).
» Extension: 72°C for 3-4 min (depending on plasmid size).
» Final Extension: 72°C for 2 min.

o Template Removal & Ligation: Treat the PCR product with a Kinase-Ligase-Dpnl (KLD)
enzyme mix.[9] Dpnl digests the original methylated template DNA, while the kinase and
ligase act to circularize the newly synthesized, mutated plasmid.

» Transformation: Transform the circularized plasmid into high-efficiency competent E. coli
cells for amplification.
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 Verification: Isolate plasmid DNA from multiple colonies and confirm the presence of the
mutation and the absence of off-target mutations via Sanger sequencing.

Whole-Cell Electrophysiology

This protocol measures the effect of JzTx-11l on the function of wild-type or mutant Nav1.5
channels expressed in a heterologous system.

e Cell Culture and Transfection:

o Culture HEK293 cells (or a similar line lacking endogenous sodium currents) in DMEM
supplemented with 10% FBS.

o Transiently transfect cells with the Nav1.5 expression vector using a lipid-based
transfection reagent (e.g., Lipofectamine). Co-transfect with a reporter plasmid (e.g., GFP)
to identify successfully transfected cells.

o Record 24-48 hours post-transfection.
e Recording Solutions:

o External Solution (in mM): 140 NacCl, 4 KCI, 2 CaClz, 1 MgClz, 10 HEPES, 10 Glucose (pH
adjusted to 7.4 with NaOH).

o Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to
7.2 with CsOH). Cesium Fluoride (CsF) is used to block potassium channels and enhance
voltage clamp stability.

e Recording Procedure:
o Obtain whole-cell patch-clamp configuration on a GFP-positive cell.

o Hold the cell membrane potential at -120 mV to ensure all channels are in the resting
state.

o To measure voltage-dependence of activation, apply a series of depolarizing voltage steps
(e.g., from -100 mV to +60 mV in 5 mV increments).
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o Establish a stable baseline recording in the external solution.

o Perfuse the cell with the external solution containing JzTx-IIl at various concentrations
(e.g., 10 nM - 10 uM) to determine the dose-response relationship and calculate the 1Cso.

o Record currents at each concentration until a steady-state effect is reached.

o Data Analysis:

o Measure the peak inward sodium current at each voltage step before and after toxin
application.

o Plot the normalized current as a function of toxin concentration and fit with the Hill
equation to determine the ICso.

o Convert peak current to conductance (G =1/ (Vm - Erev)) and plot against voltage. Fit with
a Boltzmann function to determine the voltage of half-maximal activation (V1/2) and
analyze any shifts induced by the toxin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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